molecular formula C19H17ClN8O4S B15284670 8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15284670
M. Wt: 488.9 g/mol
InChI Key: QJWMEINTONBUDO-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines elements of purine and pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine and pyrimidine precursors, followed by their condensation under specific conditions to form the final compound. Common reagents used in the synthesis include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of purine and pyrimidine derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17ClN8O4S

Molecular Weight

488.9 g/mol

IUPAC Name

8-[(2E)-2-[[1-(4-chlorophenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylidene]hydrazinyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C19H17ClN8O4S/c1-25-12-13(26(2)19(32)27(3)16(12)31)22-17(25)24-21-8-11-14(29)23-18(33)28(15(11)30)10-6-4-9(20)5-7-10/h4-8,30H,1-3H3,(H,22,24)(H,23,29,33)/b21-8+

InChI Key

QJWMEINTONBUDO-ODCIPOBUSA-N

Isomeric SMILES

CN1C2=C(N=C1N/N=C/C3=C(N(C(=S)NC3=O)C4=CC=C(C=C4)Cl)O)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1NN=CC3=C(N(C(=S)NC3=O)C4=CC=C(C=C4)Cl)O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.